![molecular formula C17H20N4 B11286329 N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11286329.png)
N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with various substituents, including a phenyl group, an isopropyl group, and a dimethylamino group. The presence of these substituents imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of an aminopyrazole with a β-enaminone derivative under microwave irradiation, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine core . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the purification processes, such as recrystallization and chromatography, are employed to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation, and their inhibition can lead to antiproliferative effects on cancer cells. This property positions the compound as a candidate for cancer therapeutics, particularly in targeting various malignancies where CDK activity is dysregulated.
Inhibition of Mycobacterial ATP Synthase
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines, including this compound, as inhibitors of mycobacterial ATP synthase. This enzyme is crucial for the survival of Mycobacterium tuberculosis, making these compounds promising candidates for tuberculosis treatment. Modeling studies suggest that they bind effectively to specific sites within the enzyme, disrupting ATP synthesis and inhibiting bacterial growth both in vitro and in vivo .
Other Therapeutic Applications
Beyond cancer and tuberculosis, derivatives of pyrazolo[1,5-a]pyrimidines have shown promise in treating other diseases due to their selective inhibitory properties against various enzymes and receptors. These include potential applications in neurodegenerative disorders and inflammatory conditions .
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves several synthetic steps that allow for structural modifications to enhance its pharmacological profile. Recent advancements in synthetic methodologies have improved the efficiency and selectivity of these processes.
Synthetic Pathway
The synthesis generally involves:
- Condensation reactions using substituted 4-phenyl-1H-pyrazol-5-amines.
- Formation of pyrimidinones through reactions with β-dicarbonyls or similar compounds.
- Subsequent derivatization to achieve desired functional groups that enhance biological activity.
This synthetic flexibility allows researchers to explore a variety of derivatives with tailored properties for specific therapeutic targets .
Structure-Activity Relationship (SAR)
The structure of this compound enables it to interact selectively with biological targets. Comparative studies with other compounds in the pyrazolo[1,5-a]pyrimidine family reveal that variations in substituents can significantly influence biological activity:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Amino-pyrazolo[1,5-a]pyrimidine | Contains an amino group | Exhibits different biological activities |
3-Methyl-pyrazolo[1,5-a]pyrimidine | Methyl substitution at position 3 | Varies in reactivity compared to others |
5-Chloro-pyrazolo[1,5-a]pyrimidine | Chlorine substituent | Enhanced lipophilicity affecting bioavailability |
The unique combination of functional groups in this compound contributes to its distinct properties compared to these similar compounds. Its specific substitutions enable targeted interactions with biological pathways that may not be present in other derivatives within this class .
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pheniramine: N,N-dimethyl-3-phenyl-3-(2-pyridyl)propan-1-amine, used as an antihistamine.
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Used in organic synthesis.
Uniqueness
N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Biological Activity
N,N-dimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its fused ring structure that imparts unique chemical and biological properties. This compound has attracted attention for its potential therapeutic applications, particularly in oncology due to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Chemical Structure and Properties
The compound features several notable structural elements:
- Molecular Formula : C17H20N4
- Molecular Weight : 280.37 g/mol
- Functional Groups : Dimethylamino, propan-2-yl, and phenyl groups.
These characteristics contribute to its distinct biological activities compared to other compounds in the same class.
This compound primarily functions as an inhibitor of CDKs. By binding to these kinases, it disrupts their activity, leading to antiproliferative effects on cancer cells. This mechanism is critical for its potential use in cancer therapeutics.
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have reported half-maximal effective concentration (EC50) values indicating its potency:
- MCF7 Cells : EC50 values around 12 µM for related derivatives suggest strong antiproliferative activity .
Comparative Analysis with Other Pyrazolo[1,5-a]pyrimidines
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Amino-pyrazolo[1,5-a]pyrimidine | Contains an amino group | Exhibits different biological activities |
3-Methyl-pyrazolo[1,5-a]pyrimidine | Methyl substitution at position 3 | Varies in reactivity compared to others |
5-Chloro-pyrazolo[1,5-a]pyrimidine | Chlorine substituent | Enhanced lipophilicity affecting bioavailability |
The unique combination of functional groups in this compound enables targeted interactions with specific biological pathways that may not be present in other derivatives within this class.
Case Studies and Research Findings
Recent studies have focused on the synthesis and screening of analogs derived from this compound. For example:
- Kinase Profiling : Inhibition assays revealed that derivatives of pyrazolo[1,5-a]pyrimidines strongly inhibited Src family kinases (SFKs), with some compounds showing more potent activity than established inhibitors like dasatinib .
- In Vitro Testing : Compounds were tested against MCF7 and MDA-MB-231 cell lines, demonstrating significant antiproliferative effects and suggesting potential for further development as cancer therapeutics .
Properties
Molecular Formula |
C17H20N4 |
---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
N,N-dimethyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C17H20N4/c1-12(2)15-10-16(20(3)4)21-17(19-15)14(11-18-21)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI Key |
GJVJLMRNWVVBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)N(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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